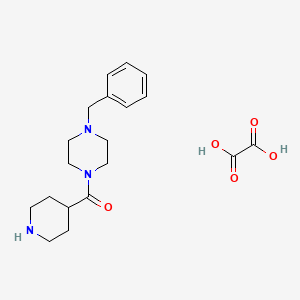![molecular formula C26H35N3O3 B3950776 (4-Benzylpiperazin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B3950776.png)
(4-Benzylpiperazin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-4-yl]methanone
Overview
Description
(4-Benzylpiperazin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-4-yl]methanone is a complex organic compound that features both piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action for (4-Benzylpiperazin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, docking studies have shown that piperazine derivatives can inhibit oxidoreductase enzymes by stabilizing enzyme-inhibitor complexes through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone DiHCl
- (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone
Uniqueness
(4-Benzylpiperazin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-4-yl]methanone is unique due to its specific combination of piperazine and piperidine moieties, which may confer distinct biological activities compared to other similar compounds
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-31-24-10-6-9-23(25(24)32-2)20-27-13-11-22(12-14-27)26(30)29-17-15-28(16-18-29)19-21-7-4-3-5-8-21/h3-10,22H,11-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCVRRSCGVIILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[1-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid](/img/structure/B3950693.png)
![ethyl 4-{[1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate ethanedioate (salt)](/img/structure/B3950700.png)

![1-benzyl-4-[(1-benzyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B3950715.png)
![(4-Benzylpiperazin-1-yl)-[1-(cyclohexylmethyl)piperidin-4-yl]methanone](/img/structure/B3950721.png)
![(4-Benzylpiperazin-1-yl)[1-(2-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B3950724.png)
![1-benzyl-4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950727.png)
![1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950740.png)
![1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950744.png)
![(4-Benzylpiperazin-1-yl)[1-(4-chlorobenzyl)piperidin-4-yl]methanone](/img/structure/B3950752.png)
![(4-Benzylpiperazin-1-yl)[1-(2-chloro-6-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B3950775.png)
![2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B3950784.png)
![1-benzyl-4-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3950803.png)
![1-benzyl-4-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3950811.png)
